![molecular formula C20H25ClN6O2 B2891332 8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 851937-42-3](/img/structure/B2891332.png)
8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione” is a complex organic molecule. It contains a purine-2,6-dione core, which is substituted with various functional groups . The compound is related to other compounds that have been studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The compound contains a purine-2,6-dione core, which is a bicyclic structure composed of a pyrimidine ring fused to an imidazole ring . This core is substituted with a piperazine ring, which is itself substituted with a chlorophenyl group .Scientific Research Applications
Synthesis and Biological Activity
A study on the development of xanthene derivatives, closely related to 8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, for antiasthmatic activity highlights the synthesis and screening of such compounds for vasodilator activity. This research aimed at the development of Phosphodiesterase 3 inhibitors for anti-asthmatic agents, showcasing the significant potential of these compounds in medical applications, especially for compounds with electron-withdrawing groups showing notable activity (Bhatia, Waghmare, Choudhari, & Kumbhar, 2016).
Cardiovascular Activity
Another study focused on the cardiovascular effects of 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3-piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones, related compounds that were synthesized and tested for electrocardiographic, antiarrhythmic, and hypotensive activity. This research found that certain derivatives displayed strong prophylactic antiarrhythmic activity and hypotensive activity, indicating their potential use in treating cardiovascular diseases (Chłoń-Rzepa, Pawłowski, Zygmunt, Filipek, & Maciag, 2004).
Psychotropic Potential
Further exploration into 8-aminoalkyl derivatives of purine-2,6-dione has shown potential psychotropic activity. Specifically, modifications in the arylalkyl/allyl substituent in position 7 of purine-2,6-dione have opened possibilities for designing new serotonin ligands. This highlights the adaptability of these compounds in developing treatments for mental health disorders, such as anxiety and depression (Chłoń-Rzepa et al., 2013).
Antimicrobial and Antifungal Applications
Research into novel purine linked piperazine derivatives aimed at identifying potent inhibitors of Mycobacterium tuberculosis showcases the antimicrobial potential of these compounds. The study revealed several analogues with promising activity against Mycobacterium tuberculosis H37Rv, providing a framework for the future development of preclinical agents (Konduri, Prashanth, Krishna, Sriram, Behera, Siegel, & Rao, 2020).
Future Directions
The future research directions for this compound could include further studies to elucidate its synthesis, reactions, mechanism of action, and physical and chemical properties. Additionally, its potential biological activities could be explored further, potentially leading to the development of new therapeutic agents .
properties
IUPAC Name |
8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-7-ethyl-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN6O2/c1-4-27-16(22-18-17(27)19(28)24(3)20(29)23(18)2)13-25-8-10-26(11-9-25)15-7-5-6-14(21)12-15/h5-7,12H,4,8-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIWHAVAHSGZKOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-7-ethyl-1,3-dimethylpurine-2,6-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,4-Dimethylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2891252.png)
![6-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-7H-purine](/img/structure/B2891253.png)
![1-[4-(1-Aminocyclopropyl)piperidin-1-yl]-2-(1,2-benzothiazol-3-yl)ethanone;hydrochloride](/img/structure/B2891256.png)
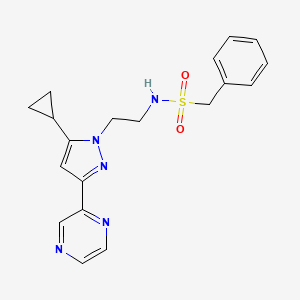
![1-[4-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2891259.png)
![1-(([1,1'-Biphenyl]-4-yloxy)methyl)-1H-pyrazole-3-carboxylic acid](/img/structure/B2891261.png)

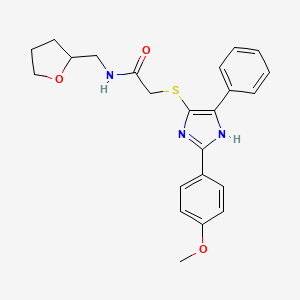
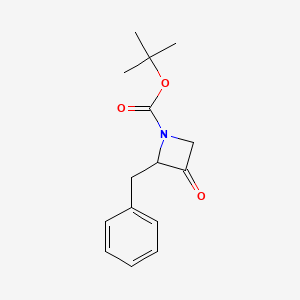
![N-(3,5-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2891267.png)
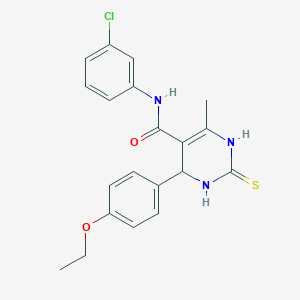
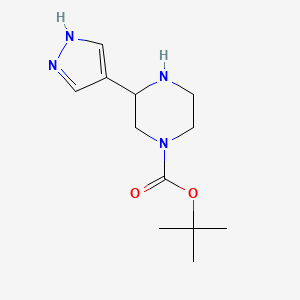
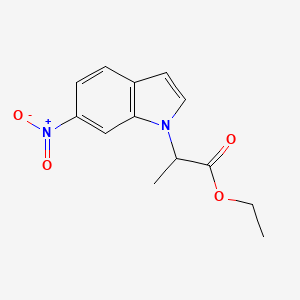
![2-[[5-[2-(4-chlorophenyl)quinolin-4-yl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2891272.png)